Pinacyanol iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

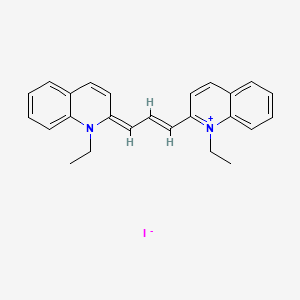

Pinacyanol iodide is a cyanine dye, known for its vibrant blue color. It is an organic cation, typically isolated as the iodide salt. This compound has been widely used as a sensitizer in electrophotography and has significant biological properties .

Mechanism of Action

Target of Action

Pinacyanol iodide is a cyanine dye . It is an organic cation, typically isolated as the chloride or iodide salts

Biochemical Pathways

It is known that the dye has structural, protolytic, and thermodynamic properties in different systems . These systems include aqueous and aqueous–organic solutions, premicellar and micellar surfactant systems, and salt-containing solutions .

Result of Action

It is known that this compound exhibits ultrafast excited-state isomerization .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the dye’s properties can be affected in different systems, such as aqueous and aqueous–organic solutions, premicellar and micellar surfactant systems, and salt-containing solutions . .

Biochemical Analysis

Biochemical Properties

Pinacyanol iodide plays a crucial role in various biochemical reactions. It interacts with several biomolecules, including enzymes, proteins, and other organic ions. The dye is known for its ability to form self-associations and dissimilar associations with other dyes, organic ions, and metal complex compounds . These interactions are essential for its function as a sensitizer and its biological activities.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The dye’s interaction with cellular components can lead to changes in cell behavior and function, making it a valuable tool in biochemical research .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The dye can inhibit or activate enzymes, leading to changes in gene expression and cellular function. These interactions are crucial for its role as a sensitizer and its biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The dye’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, making it a reliable tool for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the dye can effectively interact with cellular components without causing adverse effects. At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are essential for its role in biochemical reactions and its biological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the dye’s localization and accumulation, affecting its activity and function .

Subcellular Localization

This compound’s subcellular localization is directed by targeting signals and post-translational modifications. These mechanisms ensure that the dye reaches specific compartments or organelles, where it can exert its effects on cellular function .

Preparation Methods

Pinacyanol iodide is synthesized from 2-methylquinoline. The process involves quaternization with ethyl iodide, followed by condensation with formaldehyde. The final step involves the oxidation of the leuco intermediate to yield the dye . Industrial production methods follow similar synthetic routes, ensuring high purity and yield.

Chemical Reactions Analysis

Pinacyanol iodide undergoes various chemical reactions, including:

Oxidation: The leuco intermediate is oxidized to form the dye.

Photoisomerization: This compound exhibits ultrafast excited-state isomerization, transitioning from barrier to barrierless forms.

Substitution: The quaternization step involves the substitution of a methyl group with an ethyl group.

Common reagents used in these reactions include ethyl iodide, formaldehyde, and oxidizing agents. The major products formed are the dye itself and its isomers.

Scientific Research Applications

Pinacyanol iodide has a wide range of applications in scientific research:

Chemistry: Used as a sensitizer in electrophotography and as a dye in various chemical processes.

Biology: Investigated for its biological properties, including its interaction with biological molecules.

Medicine: Studied for its potential therapeutic applications, including its role in inhibiting angiogenesis.

Industry: Utilized in the production of color photographic plates and other imaging technologies.

Comparison with Similar Compounds

Pinacyanol iodide is unique among cyanine dyes due to its specific structural and photophysical properties. Similar compounds include:

- Cyanin

- Lepidinecyanin

- Pinaverdol

- Quinaldinecyanin

- Pinachrome

These compounds share similar structural features but differ in their absorption spectra, photostability, and specific applications .

Biological Activity

Pinacyanol iodide (PIN) is a fluorescent cyanine dye with significant applications in various fields, including biomedicine and analytical chemistry. Its unique optical properties and biological activities have been the subject of extensive research. This article summarizes the biological activity of this compound, highlighting its mechanisms, applications, and relevant case studies.

- Chemical Formula : C₂₅H₂₅IN₂

- Molecular Weight : 480.39 g/mol

- Melting Point : >250 °C

- CAS Number : 605-91-4

This compound is characterized by its strong fluorescence, which makes it useful in various imaging applications. Its structure includes a polymethine chain that contributes to its optical properties.

This compound exhibits several biological activities attributed to its photophysical properties:

- Fluorescent Properties : The dye shows ultrafast excited state isomerization, which allows it to be used as a fluorescent marker in biological systems .

- Antimicrobial Activity : Studies indicate that this compound possesses antimicrobial properties, making it a candidate for use in medical diagnostics and therapeutics .

- Dye Association and Interactions : The dye interacts with various biomolecules, affecting their spectral properties. For instance, it has been shown to form complexes with anionic species, influencing its absorption characteristics .

1. Imaging and Diagnostics

This compound is widely used in fluorescence microscopy due to its high quantum yield and stability. It serves as a vital tool for visualizing cellular components and processes.

2. Antimicrobial Agent

Research has demonstrated the effectiveness of this compound against various microbial strains. Its mechanism involves disrupting microbial cell membranes, leading to cell death .

3. Drug Delivery Systems

Recent studies have explored the incorporation of this compound into nanoparticle systems for targeted drug delivery. The dye's release profile from these systems indicates potential for controlled therapeutic applications .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of this compound against Staphylococcus aureus, results showed a significant reduction in bacterial viability at concentrations above 10 µg/mL. This suggests its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Fluorescent Imaging

A study on the application of this compound in live-cell imaging demonstrated that it effectively labels cellular structures without cytotoxic effects. This property makes it suitable for long-term imaging studies.

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₂₅H₂₅IN₂ |

| Molecular Weight | 480.39 g/mol |

| Melting Point | >250 °C |

| CAS Number | 605-91-4 |

| Antimicrobial Activity | Effective against S. aureus at >10 µg/mL |

| Application | Description |

|---|---|

| Imaging | Fluorescent microscopy |

| Antimicrobial | Disruption of cell membranes |

| Drug Delivery | Targeted nanoparticle systems |

Properties

CAS No. |

605-91-4 |

|---|---|

Molecular Formula |

C25H25IN2 |

Molecular Weight |

480.4 g/mol |

IUPAC Name |

(2Z)-1-ethyl-2-[(E)-3-(1-ethylquinolin-1-ium-2-yl)prop-2-enylidene]quinoline;iodide |

InChI |

InChI=1S/C25H25N2.HI/c1-3-26-22(18-16-20-10-5-7-14-24(20)26)12-9-13-23-19-17-21-11-6-8-15-25(21)27(23)4-2;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |

InChI Key |

QWYZFXLSWMXLDM-UHFFFAOYSA-M |

SMILES |

CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-] |

Isomeric SMILES |

CCN1/C(=C\C=C\C2=[N+](C3=CC=CC=C3C=C2)CC)/C=CC4=CC=CC=C41.[I-] |

Canonical SMILES |

CCN1C(=CC=CC2=[N+](C3=CC=CC=C3C=C2)CC)C=CC4=CC=CC=C41.[I-] |

Key on ui other cas no. |

605-91-4 |

physical_description |

Bright blue-green solid; [Merck Index] |

Related CAS |

2768-90-3 (Parent) |

Synonyms |

1,1'-diethyl-2,2'-carbocyanine chloride cyanine dye 9 pinacyanol pinacyanol chloride quinaldine blue quinaldine blue ethyl sulfate quinaldine blue iodide quinaldine blue tosylate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.